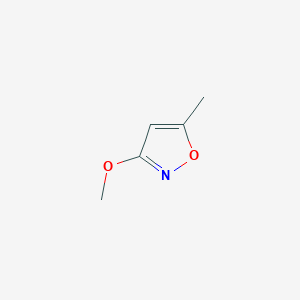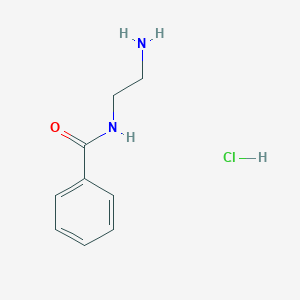
3-Chloro-4-fluorobenzenesulfonamide
Descripción general
Descripción
3-Chloro-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 .
Synthesis Analysis
The synthesis of 3-Chloro-4-fluorobenzenesulfonamide can be achieved from 3-Chloro-4-fluorobenzenesulfonyl Chloride .Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluorobenzenesulfonamide is 1S/C6H5ClFNO2S/c7-5-3-4 (12 (9,10)11)1-2-6 (5)8/h1-3H, (H2,9,10,11) and the InChI key is KKVQDRHEXRGIMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-4-fluorobenzenesulfonamide has a melting point of 108-109 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of 2‐Chloro Enesulfonamides : A novel method using N-chloro-N-fluorobenzenesulfonamides for the synthesis of 2-chloro enesulfonamides, showcasing a variety of applications in organic synthesis (Zhao, Pu, & Yang, 2017).
Aminochlorination of Alkenes : The use of N-chloro-N-fluorobenzenesulfonamide in a novel catalyst-free aminochlorination of alkenes, leading to the production of various organic compounds (Pu, Zhao, Lu, He, & Yang, 2016).
Enantioselective Fluorination : This research demonstrates the tuning of reactivity and selectivity in fluorination reactions using N-fluorobenzenesulfonamide derivatives, which are significant in medicinal chemistry (Wang, Li, Hu, Yang, Wu, & He, 2014).
NMR Studies of Carbonic Anhydrase Complexes : Investigates the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases, which is relevant in understanding enzyme interactions (Dugad & Gerig, 1988).
Theoretical Investigation of Molecular Structure : Provides insights into the structural properties of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, which is crucial in material science and pharmaceuticals (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Asymmetric Synthesis of 3'-Fluorothalidomide : Demonstrates the synthesis of enantiomerically pure compounds using N-fluorobenzenesulfonamides, highlighting its application in asymmetric synthesis (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).
Preparation of Platinum(II) Dithiocarbimato Complexes : Research showing the use of 4-fluorobenzenesulfonamide in the synthesis of novel platinum complexes, which have potential applications in materials science and catalysis (Amim, Oliveira, Perpétuo, Janczak, Miranda, & Rubinger, 2008).
Cyclooxygenase-2 Inhibitors : Studies the effect of introducing a fluorine atom in benzenesulfonamide derivatives for enhancing selectivity in COX-2 inhibitors, important in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQDRHEXRGIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428687 | |
| Record name | 3-chloro-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzenesulfonamide | |
CAS RN |
146533-46-2 | |
| Record name | 3-chloro-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)












